molecular formula C10H12BrNO2 B12998308 2-(2-Bromo-4,5-dimethylphenoxy)acetamide

2-(2-Bromo-4,5-dimethylphenoxy)acetamide

Cat. No.: B12998308
M. Wt: 258.11 g/mol
InChI Key: WYGHXCFUTGLTGJ-UHFFFAOYSA-N
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Description

2-(2-Bromo-4,5-dimethylphenoxy)acetamide is an organic compound with the molecular formula C10H12BrNO2 It is a brominated derivative of phenoxyacetamide, characterized by the presence of a bromo group and two methyl groups on the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4,5-dimethylphenoxy)acetamide typically involves the reaction of 2-bromo-4,5-dimethylphenol with chloroacetamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4,5-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromo-4,5-dimethylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The bromo group and phenoxyacetamide moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-methylphenoxy)acetamide
  • 2-(2-Bromo-4-chlorophenoxy)acetamide
  • 2-(2-Bromo-4-methoxyphenoxy)acetamide

Uniqueness

2-(2-Bromo-4,5-dimethylphenoxy)acetamide is unique due to the presence of both bromo and dimethyl groups on the phenoxy ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. The combination of these substituents can influence its reactivity, solubility, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

2-(2-bromo-4,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C10H12BrNO2/c1-6-3-8(11)9(4-7(6)2)14-5-10(12)13/h3-4H,5H2,1-2H3,(H2,12,13)

InChI Key

WYGHXCFUTGLTGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Br)OCC(=O)N

Origin of Product

United States

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